17-HDHA is the Preferred SPM Precursor Substrate in Intact Human Neutrophils vs. 15-HETE and 18-HEPE
In incubations of intact human polymorphonuclear leukocytes (PMNL) supplemented with SPM precursor lipids, DHA-derived 17-HDHA was quantitatively preferred over arachidonic acid-derived 15-HETE and EPA-derived 18-HEPE for SPM formation [1]. This substrate preference establishes 17-HDHA as the superior precursor for generating D-series resolvins in primary human immune cells.
| Evidence Dimension | Substrate preference for SPM formation |
|---|---|
| Target Compound Data | Resolvin D5: 2300 pmol/20 mio cells; 5(S),15(S)-diHETE: 800 pmol/20 mio cells |
| Comparator Or Baseline | 15-HETE and 18-HEPE |
| Quantified Difference | 17-HDHA was explicitly preferred over 15-HETE and 18-HEPE; formation of lipoxins (<10 pmol), E-series (<70 pmol), and other D-series resolvins (<20 pmol) was low and only detected after precursor addition [1] |
| Conditions | Intact human PMNL incubations supplemented with 15-HETE, 18-HEPE, or 17-HDHA |
Why This Matters
Researchers studying neutrophil-driven resolution or optimizing SPM production in vitro should select 17-HDHA over other monohydroxy precursors to achieve maximal D-series resolvin yields.
- [1] Mainka M, et al. On the biosynthesis of specialized pro-resolving mediators in human neutrophils and the influence of cell integrity. Biochim Biophys Acta Mol Cell Biol Lipids. 2022;1867(3):159093. View Source
